3-Methylquinolin-5-amine
Overview
Description
3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, specifically, is characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
3-Methylquinolin-5-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to have a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The primary targets of these compounds are often dependent on the specific derivative and its functional groups .
Mode of Action
For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a study involving quinoline amines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a study involving quinoline amines, specifically 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Biochemical Analysis
Biochemical Properties
3-Methylquinolin-5-amine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-5-amine typically involves the functionalization of quinoline derivatives. One common method is the reduction of 3-Methylquinolin-5-nitro, which can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-Methylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: Similar structure but with the methyl group at the second position.
5-Aminoquinoline: Similar structure but without the methyl group at the third position.
Uniqueness: 3-Methylquinolin-5-amine is unique due to the specific positioning of the methyl and amine groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
3-methylquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZRMIOPJNBCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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